molecular formula C11H13ClN2O B1488871 2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 2098011-24-4

2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No. B1488871
CAS RN: 2098011-24-4
M. Wt: 224.68 g/mol
InChI Key: MXPWNLWBARTPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, also known as 4-chloro-3-aminoazetidine-1-one (CAAO), is a synthetic compound that has been studied for its potential applications in various scientific fields. CAAO is a nitrogen-containing heterocycle with a unique molecular structure, which makes it a promising compound for various research studies. CAAO has been found to possess various biological activities, such as antibacterial, antifungal, and antiviral activity, as well as being an effective inhibitor of certain enzymes. CAAO has also been studied as a potential therapeutic agent for certain diseases, including cancer and neurodegenerative diseases. In addition, CAAO has been found to be a useful tool for studying the structure and function of certain proteins and enzymes.

Scientific Research Applications

Microwave Assisted Synthesis of Nitrogen and Sulfur-Containing Heterocyclic Compounds

Research by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from substituted-2-aminobenzothiazole and 2,4-dichloroacetophenone. These compounds exhibited promising antibacterial and antifungal activities, highlighting their potential applications in pharmaceuticals and drug research. The microwave-assisted method offers rapid and efficient synthesis, which could be beneficial for the development of new drugs and medicinal agents (Mistry & Desai, 2006).

Synthesis and Antimicrobial Activity of Heterocyclic Compounds

Wanjari (2020) conducted a study on the synthesis and antimicrobial activity of heterocyclic compounds, utilizing 4-chlorophenol as a starting material, which is known for its role as an active pharmaceutical ingredient. This research underscores the importance of heterocyclic compounds in medicinal chemistry, offering insights into their potential uses in developing new antimicrobial agents. The findings suggest that these compounds could serve as valuable resources for pharmaceutical advancements and combating microbial resistance (Wanjari, 2020).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)11(15)7-14-5-10(13)6-14/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPWNLWBARTPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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